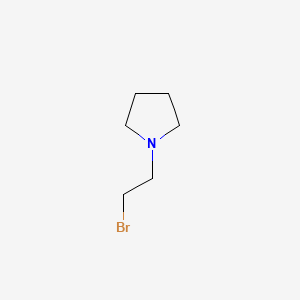

1-(2-Bromoethyl)pyrrolidine

説明

Overview of Pyrrolidine (B122466) Derivatives in Chemical Science

Pyrrolidine, a five-membered nitrogen-containing heterocycle, serves as a fundamental scaffold in a vast array of chemical compounds. ontosight.aitandfonline.com Its derivatives are prevalent in nature, forming the core structure of many alkaloids such as nicotine (B1678760) and hygrine. mdpi.com In the realm of medicinal chemistry, the pyrrolidine nucleus is a highly favored structural motif in drug design and discovery. nih.gov This is evidenced by its presence in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net

The significance of the pyrrolidine ring stems from several key properties. Its non-planar, puckered structure provides a three-dimensional framework that allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity. nih.gov Furthermore, the nitrogen atom within the ring can be readily substituted, enabling the synthesis of a diverse library of derivatives with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.aitandfonline.com Pyrrolidine derivatives are also widely employed as organocatalysts and chiral ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.gov

The synthesis of pyrrolidine derivatives can be achieved through various methods, including the functionalization of a pre-existing pyrrolidine ring or the construction of the ring from acyclic precursors through reactions like 1,3-dipolar cycloadditions. nih.gov

Significance of Brominated Alkyl Chains in Organic Synthesis

Alkyl bromides, organic compounds containing a bromine atom bonded to an alkyl group, are of paramount importance in organic synthesis due to their versatility. fiveable.me The bromine atom is an excellent leaving group, making alkyl bromides highly reactive towards nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups into a molecule. fiveable.me

The process of introducing a bromine atom into a molecule is known as bromination. byjus.com Radical bromination, for instance, is a key method for functionalizing otherwise inert C-H bonds, providing a "handle" for further chemical transformations. numberanalytics.com

Beyond substitution, alkyl bromides also participate in elimination reactions to form alkenes and are crucial starting materials for the formation of organometallic reagents, such as Grignard reagents. a2bchem.com This diverse reactivity makes brominated alkyl chains indispensable tools for synthetic chemists in the construction of complex organic molecules for applications in pharmaceuticals, agrochemicals, and materials science. fiveable.mea2bchem.com

Research Landscape of 1-(2-Bromoethyl)pyrrolidine

This compound, often used in its more stable hydrobromide salt form, is a valuable building block in organic synthesis. a2bchem.comcymitquimica.com Its structure combines the key features of a pyrrolidine ring and a reactive bromoethyl group. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, while the bromoethyl group serves as an electrophile, making the compound susceptible to a variety of chemical transformations.

Synthesis and Reactivity:

The synthesis of this compound hydrobromide typically involves the reaction of pyrrolidine with 1,2-dibromoethane (B42909) or 2-bromoethanol (B42945). The reaction mechanism involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the bromoethyl group.

The primary reactions that this compound undergoes are nucleophilic substitutions, where the bromine atom is displaced by a variety of nucleophiles. This reactivity is frequently exploited to introduce the 2-(pyrrolidin-1-yl)ethyl moiety into other molecules. For example, it has been used in the N-alkylation of other nitrogen-containing heterocycles, such as in the synthesis of pyrrolidine-fused chlorin (B1196114) derivatives under microwave-assisted conditions. mdpi.com It can also undergo elimination reactions under basic conditions.

Applications in Research:

The utility of this compound as a synthetic intermediate is demonstrated in various research areas. It serves as a precursor for creating more complex molecules with potential biological activity. For instance, it has been used in the synthesis of ligands for potential therapeutic targets. nih.gov Its ability to introduce a pyrrolidine group is valuable in medicinal chemistry, where this ring system is a known pharmacophore. rsc.org Research has shown its use in the preparation of compounds for screening in drug discovery programs. mdpi.com

Below is an interactive data table summarizing the key properties of this compound and its derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use in Research |

| This compound hydrobromide | 80819-91-6 | C6H13Br2N | 258.98 | Intermediate in organic synthesis |

| This compound hydrochloride | 106536-48-5 | C6H13BrClN | 214.53 | Building block for pharmaceuticals and agrochemicals |

| This compound-2,5-dione | 55943-72-1 | C6H8BrNO2 | 206.04 | Alkylating agent in organic synthesis |

特性

IUPAC Name |

1-(2-bromoethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN/c7-3-6-8-4-1-2-5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVGSSSLZPLNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498361 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54035-94-8 | |

| Record name | 1-(2-Bromoethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromoethyl Pyrrolidine and Its Derivatives

Classical Synthetic Routes

Classical methods for synthesizing 1-(2-bromoethyl)pyrrolidine primarily rely on the nucleophilic character of the pyrrolidine (B122466) nitrogen.

The N-alkylation of pyrrolidine is a fundamental approach for creating a variety of N-substituted pyrrolidines. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic carbon atom of a bromoethyl intermediate. The reaction's success often depends on the appropriate choice of base and solvent. Bases like potassium carbonate or sodium hydroxide (B78521) are commonly used to deprotonate the pyrrolidine, thereby increasing its nucleophilicity. Polar solvents such as acetonitrile (B52724) or ethanol (B145695) are typically employed to facilitate the reaction. A significant challenge in this method is the potential for over-alkylation, where the newly formed tertiary amine, this compound, can react with another bromoethyl equivalent to form a quaternary ammonium (B1175870) salt. researchgate.net

A specific and widely cited example of classical synthesis involves the direct reaction of pyrrolidine with 1,2-dibromoethane (B42909). In this procedure, 1,2-dibromoethane serves as the source of the bromoethyl group. The reaction is typically performed in the presence of a base and a suitable solvent, and often requires heating under reflux to proceed to completion. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be utilized to facilitate the nucleophilic substitution, particularly under solvent-free conditions, leading to yields in the range of 70-90%. Careful control of the stoichiometry is essential to maximize the yield of the desired monosubstituted product and minimize the formation of the disubstituted piperazinium by-product.

For stability, purification, and handling purposes, this compound is often converted to its hydrobromide salt. The synthesis of this compound hydrobromide can be achieved by reacting pyrrolidine with an excess of 2-bromoethanol (B42945) or 2-bromoethyl bromide. Another method involves treating the free base form of 1-(2-bromoethyl)piperidine (B1605536) with hydrobromic acid, a technique adaptable for the pyrrolidine analogue. prepchem.com The resulting hydrobromide salt is typically a white crystalline solid, which is more stable and less volatile than the free base. cymitquimica.com This salt form is soluble in polar solvents and is a common commercially available variant of the compound. cymitquimica.comcymitquimica.com

| Method | Key Reactants | Reagents & Solvents | Typical Conditions | Yield |

| General Alkylation | Pyrrolidine, Bromoethyl intermediate | Base (K₂CO₃ or NaOH), Solvent (Acetonitrile or Ethanol) | Heating under reflux for several hours | Variable |

| Reaction with 1,2-Dibromoethane | Pyrrolidine, 1,2-Dibromoethane | Phase-transfer catalyst (e.g., TBAB), Base (K₂CO₃ or NaOH) | Stirring at 40–60°C for 4–6 hours | 70–90% |

| Hydrobromide Salt Formation | 1-(2-Phenoxyethyl)piperidine (analogue) | 40% Hydrobromic Acid | 150°C for 7 hours | 79% prepchem.com |

Advanced Synthetic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and enabling precise stereochemical control.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of N-alkylation, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net This technique has been successfully applied to the N-alkylation of pyrrolidine-fused chlorin (B1196114) systems with various alkyl halides, including N-(2-bromoethyl)phthalimide. up.ptdntb.gov.uamdpi.com For example, the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin in DMF at 75°C was completed in just 5 minutes. mdpi.com This rapid and efficient method allows for the creation of a diverse library of N-functionalized compounds while preserving the integrity of sensitive functional groups. mdpi.com

| Substrate | Alkylating Agent | Conditions | Time | Overall Yield |

| NH pyrrolidine-fused chlorin | Methyl 4-(bromomethyl)benzoate | Microwave, DIPEA, DMF, 75°C | 5 min | 47% (after hydrolysis) mdpi.com |

| NH pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | Microwave, DIPEA, DMF, 75°C | 5 min | 78% mdpi.com |

| NH pyrrolidine-fused chlorin | 2-Bromoethanaminium bromide | Microwave, DIPEA, DMF, 75°C | 5 min | 83% mdpi.com |

For applications requiring specific stereoisomers, asymmetric synthesis provides the necessary control. Advanced strategies have been developed for the asymmetric synthesis of 2-substituted pyrrolidines that utilize a bromoethyl-containing precursor as a key building block. psu.edursc.org One such method involves the addition of a Grignard reagent, prepared from 2-(2-bromoethyl)-1,3-dioxane (B48130), to a chiral N-tert-butanesulfinyl aldimine. psu.edursc.org This reaction proceeds with high diastereoselectivity. The resulting sulfinamide intermediate can then be converted into the final 2-substituted pyrrolidine product in a single step through deprotection and reductive cyclization. psu.edu This multi-step approach allows for the construction of the pyrrolidine ring itself with a high degree of stereochemical precision, offering a powerful route to enantiomerically pure substituted pyrrolidines. psu.edursc.org

Asymmetric Synthesis of Substituted Pyrrolidines Utilizing Bromoethyl Precursors

Use of Grignard Reagents from 2-(2-Bromoethyl)-1,3-dioxane

A versatile and widely used method for constructing substituted pyrrolidines involves the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane. rsc.orgpsu.edu This organometallic reagent serves as a key building block, effectively acting as a 3-hydroxypropyl anion equivalent after deprotection. The 1,3-dioxane (B1201747) group provides robust protection for the aldehyde functionality, which is crucial for the successful formation and subsequent reaction of the Grignard reagent. orgsyn.org Unlike acyclic acetals or dioxolanes derived from ethylene (B1197577) glycol, which can be unstable, the 1,3-dioxane moiety is thermally stable, allowing for reliable reactions. orgsyn.org

The Grignard reagent is typically prepared by reacting 2-(2-bromoethyl)-1,3-dioxane with magnesium turnings in a suitable solvent like tetrahydrofuran (B95107) (THF). ethz.ch This reagent readily participates in nucleophilic additions. For instance, it has been successfully added to N-triphenylmethyl-L-leucine 2-thiopyridyl ester to form ketone adducts in nearly quantitative yields. nih.gov A primary application of this reagent is in the asymmetric synthesis of 2-substituted pyrrolidines through addition to chiral N-tert-butanesulfinyl aldimines. rsc.orgpsu.edusigmaaldrich.comsigmaaldrich.com

Diastereoselective Synthesis through Sulfinamide Intermediates

To achieve stereocontrol in the synthesis of pyrrolidine derivatives, chiral sulfinamides, particularly N-tert-butanesulfinamide, are employed as highly effective chiral auxiliaries. rsc.orgrsc.org The N-tert-butanesulfinyl group activates the imine for nucleophilic addition and directs the approach of the nucleophile, leading to high diastereoselectivity. acs.orgbohrium.comnih.gov

The general strategy involves the condensation of an aldehyde with N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. This intermediate then reacts with a nucleophile, such as the Grignard reagent of 2-(2-bromoethyl)-1,3-dioxane. rsc.orgpsu.edu The addition proceeds with high diastereoselectivity, often exceeding 94% de. rsc.org The resulting sulfinamide adduct can then be converted into the final chiral pyrrolidine product in a one-step process involving deprotection of the sulfinyl group and reductive cyclization. rsc.orgpsu.edu This methodology has been used to synthesize a variety of enantiopure 2-substituted pyrrolidines and related alkaloids. bohrium.com

The effectiveness of this approach is demonstrated by the high yields and excellent diastereoselectivities achieved in the addition of the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxane to various N-tert-butanesulfinyl aldimines. rsc.org The choice of the (R)- or (S)-enantiomer of the sulfinamide allows for the selective synthesis of the desired pyrrolidine enantiomer. rsc.org

| Aldehyde Substrate (R¹CHO) | Diastereomeric Excess (de) | Reference |

| Isovaleraldehyde | >98% | rsc.org |

| Cyclohexanecarboxaldehyde | 95% | rsc.org |

| Benzaldehyde | 91% | rsc.org |

This table presents selected results from the addition of the Grignard reagent of 2-(2-bromoethyl)-1,3-dioxane to N-tert-butanesulfinyl imines derived from various aldehydes, showcasing the high diastereoselectivity of the reaction.

Electrochemical Synthesis Applications

Electrochemical synthesis is emerging as a powerful and sustainable alternative to traditional methods for constructing heterocyclic compounds like pyrrolidines. nih.govresearchgate.net These methods can often be performed under mild, reagent-free conditions, avoiding the need for harsh oxidants or metal catalysts. chemistryviews.orgrsc.org

One prominent electrochemical approach is based on the Hofmann–Löffler–Freytag (HLF) reaction, which involves the generation of N-centered radicals that undergo intramolecular hydrogen atom transfer followed by ring closure. chemistryviews.org Researchers have developed mild electrochemical procedures to generate these N-centered radicals directly from tosyl-protected amines at an anode, leading to the formation of a broad range of pyrrolidines in good yields. chemistryviews.org This process is highly chemoselective and can be scaled up or performed in a continuous flow reactor. chemistryviews.org

Another electrochemical strategy is the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor. nih.gov This method provides good yields of pyrrolidine derivatives and is considered a green and efficient synthetic route. nih.gov Furthermore, electrochemical methods have been developed for the intramolecular cross-coupling of C(sp³)–H and N–H bonds to form the pyrrolidine ring from sulfonamide precursors without the need for additional oxidants. rsc.org

Synthesis of Analogues and Related Compounds

The this compound scaffold is a precursor to several important analogues, including those with modified pyrrolidine rings. The synthesis of these related compounds often involves the alkylation of a pyrrolidine-based starting material.

Synthesis of this compound-2,5-dione

This compound-2,5-dione, also known as N-(2-bromoethyl)succinimide, is synthesized by the alkylation of pyrrolidine-2,5-dione (succinimide). nih.gov The typical procedure is a two-step process that begins with the nucleophilic substitution reaction between succinimide (B58015) and 1,2-dibromoethane.

This reaction is often carried out under solvent-free conditions using a base such as potassium carbonate (K₂CO₃) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). The catalyst facilitates the reaction between the solid base and the organic reactants. The mixture is typically stirred at a moderate temperature (40–60°C) for several hours. This method can achieve yields in the range of 70–90%. The crude product is then purified, commonly by recrystallization from an ethanol/water mixture, to obtain the final product with high purity.

| Starting Material | Reagent | Catalyst | Yield | Reference |

| Pyrrolidine-2,5-dione | 1,2-Dibromoethane | TBAB | 70-90% |

This table summarizes the synthesis of this compound-2,5-dione via phase-transfer catalysis.

Synthesis of 1-(2-Bromoethyl)pyrrolidin-2-one

1-(2-Bromoethyl)pyrrolidin-2-one is another important analogue. alfa-chemistry.commatrixscientific.comtcichemicals.com Its synthesis generally follows a similar logic to that of the dione (B5365651) derivative, involving the N-alkylation of 2-pyrrolidinone (B116388). The nitrogen atom of the 2-pyrrolidinone lactam acts as a nucleophile, displacing a bromide ion from 1,2-dibromoethane. This reaction is typically performed in the presence of a base to deprotonate the 2-pyrrolidinone, enhancing its nucleophilicity. Synthetic details are often found in patent literature and chemical journals. alfa-chemistry.com

Derivatization for Biological Activity

The this compound moiety is a valuable building block for creating more complex molecules with potential biological activity. a2bchem.com The reactive bromoethyl group allows for its attachment to various scaffolds through nucleophilic substitution reactions.

For example, this reactive handle has been used in the development of photosensitizers for photodynamic therapy (PDT). mdpi.comnih.gov In one study, N-(2-bromoethyl)phthalimide was used to N-alkylate a pyrrolidine-fused chlorin derivative under microwave-assisted conditions. mdpi.com The phthalimide (B116566) group serves as a protected form of an amine, which can be later deprotected to allow for further functionalization or to introduce a primary amine group that can modulate the biological properties of the final molecule. mdpi.com Similarly, the related compound 1-(2-bromoethyl)-2-methyl-5-nitroimidazole (B1619762) has been reacted with other heterocycles to produce derivatives with potential antimicrobial activity. nih.gov This demonstrates the utility of the bromoethyl group as a linker to conjugate the pyrrolidine structure with other biologically active pharmacophores. a2bchem.comwisconsin.edu

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions

1-(2-Bromoethyl)pyrrolidine is a versatile building block in organic synthesis, largely owing to the reactivity of its carbon-bromine bond in nucleophilic substitution reactions. a2bchem.com These reactions involve the replacement of the bromide ion, a good leaving group, by a nucleophile.

The bromine atom in this compound is attached to a primary carbon, making it highly susceptible to nucleophilic attack. This structural feature favors a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is a chiral center. The reaction proceeds through a single transition state where the new bond is forming concurrently as the old bond is breaking.

The reactivity of the C-Br bond allows for the introduction of a wide range of functional groups onto the ethylpyrrolidine scaffold. Various nucleophiles, such as amines, thiols, and alkoxides, can displace the bromide to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. evitachem.com This reactivity is fundamental to its application as a precursor in the synthesis of more complex molecules. a2bchem.com

The structure of this compound, which contains both a nucleophilic nitrogen atom (within the pyrrolidine (B122466) ring) and an electrophilic carbon atom (attached to the bromine), presents the possibility of intramolecular reactions. Under certain conditions, the lone pair of electrons on the pyrrolidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This would result in the formation of a spirocyclic quaternary ammonium (B1175870) salt, specifically 1-azoniaspiro[4.4]nonane bromide.

While direct evidence for this specific cyclization is not extensively documented in the provided literature, rearrangements and cyclizations are known to occur in similar haloalkylamine structures. For instance, the related compound 1-Ethyl-2-chloromethylpyrrolidine has been shown to undergo rearrangement to form 1-Ethyl-3-chloropiperidine, a reaction that involves ring expansion. acs.org Such intramolecular pathways are often competitive with intermolecular nucleophilic substitution and are influenced by factors like reaction concentration, solvent, and temperature. The formation of five- or six-membered rings through intramolecular cyclization is generally favored due to their thermodynamic stability. nih.gov

Cross-Coupling Reactions and Heterocycle Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. As an alkyl bromide, this compound can serve as an electrophilic partner in several of these transformations.

The Stille reaction is a versatile cross-coupling method that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While initially developed for sp²-hybridized carbons (e.g., aryl and vinyl halides), the scope of the reaction has expanded to include some sp³-hybridized alkyl halides. libretexts.org

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide ion. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

This compound can thus be coupled with various organostannanes (R-SnBu₃) to introduce the 2-(pyrrolidin-1-yl)ethyl moiety onto different molecular scaffolds. The reaction typically requires a palladium source, such as Pd(PPh₃)₄, and may be accelerated by additives like copper(I) salts. orgsyn.org

| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Vinyltributyltin | 1-(4-Butenyl)pyrrolidine | Stille Coupling |

| This compound | Phenyltributyltin | 1-(2-Phenylethyl)pyrrolidine | |

| This compound | Thienyltributyltin | 1-[2-(Thiophen-2-yl)ethyl]pyrrolidine |

The Suzuki reaction, or Suzuki-Miyaura coupling, is another powerful palladium-catalyzed reaction that creates a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate. wikipedia.orglibretexts.org The reaction is renowned for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. organic-chemistry.org

Similar to the Stille reaction, the scope of the Suzuki coupling has been broadened to effectively include unactivated alkyl bromides as coupling partners. organic-chemistry.org The mechanism follows a similar catalytic cycle:

Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II) complex. libretexts.orgyonedalabs.com

Transmetalation: In the presence of a base, the organic group from the organoboron species is transferred to the palladium center. wikipedia.orgyonedalabs.com The base is crucial for activating the organoboron compound. organic-chemistry.org

Reductive Elimination: The final step involves the formation of the C-C bond and regeneration of the Pd(0) catalyst. libretexts.orgyonedalabs.com

This reaction allows for the coupling of the 2-(pyrrolidin-1-yl)ethyl group from this compound with a variety of aryl, vinyl, or alkyl boronic acids.

| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Phenylboronic acid | 1-(2-Phenylethyl)pyrrolidine | Suzuki Coupling |

| This compound | 4-Methylphenylboronic acid | 1-[2-(4-Tolyl)ethyl]pyrrolidine | |

| This compound | Vinylboronic acid pinacol (B44631) ester | 1-(But-3-en-1-yl)pyrrolidine |

Benzimidazole (B57391) is a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. ihmc.usresearchgate.net One common synthetic route to N-substituted benzimidazoles involves the alkylation of a benzimidazole precursor. This compound serves as an effective alkylating agent in this context due to the high reactivity of its primary bromide.

A typical synthesis involves the reaction of o-phenylenediamine (B120857) with an aldehyde or carboxylic acid to first form the benzimidazole ring. researchgate.netresearchgate.net Alternatively, a one-pot reaction can be employed. The resulting benzimidazole, which possesses a nucleophilic N-H group, can then be deprotonated with a base to form a benzimidazolide (B1237168) anion. This anion subsequently reacts with this compound in a standard nucleophilic substitution reaction to yield the 1-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazole derivative. This method provides a straightforward pathway to introduce the ethylpyrrolidine side chain, which is a common feature in various biologically active molecules. ihmc.us

Synthesis of Pyrrolo[2,3-d]pyrimidine and Purine (B94841) Derivatives

The incorporation of the this compound moiety into pyrrolo[2,3-d]pyrimidine and purine scaffolds is a key strategy for developing novel compounds with potential therapeutic applications. The synthesis is typically not achieved by using this compound as a direct alkylating agent, but rather by constructing the pyrrolidinoethyl side chain onto the heterocyclic core through a sequential process.

A common synthetic route involves a two-step procedure. The first step is the N-alkylation of a suitable purine or pyrrolo[2,3-d]pyrimidine precursor. nih.gov For instance, a starting material like 4-chloro-pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) is reacted with an excess of 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate (K₂CO₃). nih.gov This reaction selectively adds a 2-bromoethyl group to one of the nitrogen atoms of the heterocyclic ring, yielding a 2-bromoethyl derivative. nih.gov

In the second step, this bromoethyl intermediate undergoes a nucleophilic substitution reaction. Pyrrolidine is introduced, acting as the nucleophile. The nitrogen atom of the pyrrolidine ring attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming the final desired product with a pyrrolidinoethyl side chain. nih.gov This strategic approach allows for the controlled synthesis of various 6-substituted purine and 7-deazapurine derivatives. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation | Purine/Pyrrolo[2,3-d]pyrimidine precursor, 1,2-dibromoethane, K₂CO₃ | 2-Bromoethyl-substituted heterocycle |

| 2 | Nucleophilic Substitution | 2-Bromoethyl intermediate, Pyrrolidine | Final product with pyrrolidinoethyl moiety |

Oxidation and Reduction Pathways

While specific literature detailing the oxidation and reduction of this compound is limited, its reactivity can be predicted based on its constituent functional groups: a tertiary amine (the pyrrolidine ring) and an alkyl bromide.

Oxidation: The most probable site of oxidation is the nitrogen atom of the pyrrolidine ring. Tertiary amines are readily oxidized by reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form N-oxides. This transformation involves the nucleophilic attack of the nitrogen's lone pair of electrons on the oxidant. The resulting N-oxides are polar, often water-soluble compounds. In a biological context, N-oxidation is a common metabolic pathway for tertiary amines.

Reduction: The alkyl bromide group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbon-bromine bond to a carbon-hydrogen bond, yielding 1-ethylpyrrolidine (B1582981). This process typically occurs via a nucleophilic substitution (Sɴ2) mechanism where a hydride ion (H⁻) attacks the electrophilic carbon, displacing the bromide ion. Catalytic hydrogenation may also achieve this reduction under certain conditions.

Electrochemical Reactions: The compound can participate in electrochemical processes. For example, N-centered radicals can be generated from amines under mild electrochemical conditions, which can then be used in the synthesis of other nitrogen heterocycles. chemistryviews.org This involves the generation of radical species at an anode, which can then undergo further reactions like hydrogen atom transfer and ring closure. chemistryviews.org

| Reaction Type | Functional Group | Typical Reagents | Expected Product |

|---|---|---|---|

| Oxidation | Tertiary Amine | H₂O₂, m-CPBA | This compound N-oxide |

| Reduction | Alkyl Bromide | LiAlH₄, Catalytic Hydrogenation | 1-Ethylpyrrolidine |

Mechanism of Action in Complex Chemical Transformations

The primary role of this compound in complex chemical transformations is to act as an alkylating agent, where it introduces the N-(2-ethyl)pyrrolidine group onto a nucleophilic substrate. The mechanism governing this reactivity is predominantly the bimolecular nucleophilic substitution (Sɴ2) reaction.

In a typical Sɴ2 mechanism involving this compound, a nucleophile (such as a deprotonated amine, alkoxide, or thiolate) attacks the methylene (B1212753) carbon atom bonded to the bromine atom. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent bromine. The reaction proceeds via a single, concerted step where the nucleophile forms a new bond to the carbon while the carbon-bromine bond is simultaneously broken. This process involves a transition state where both the incoming nucleophile and the departing bromide ion are partially bonded to the carbon atom.

Key characteristics of this mechanism include:

Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile.

Stereochemistry: The reaction proceeds with an inversion of configuration at the electrophilic carbon center, although this is not relevant for this specific achiral molecule.

Steric Hindrance: The reaction is sensitive to steric hindrance at the reaction center. As a primary alkyl halide, this compound is well-suited for Sɴ2 reactions.

Under certain conditions, such as in the presence of radical initiators or photochemical stimulation, the carbon-bromine bond could potentially undergo homolytic cleavage to form a primary alkyl radical. nih.gov This radical intermediate could then participate in various complex transformations, including radical additions to unsaturated systems or cyclization reactions. nih.gov However, its function as an electrophile in Sɴ2 reactions remains its most documented and synthetically valuable mode of action.

| Mechanistic Role | Reaction Type | Key Features | Outcome |

|---|---|---|---|

| Alkylating Agent (Electrophile) | Sɴ2 | Concerted, backside attack; bimolecular kinetics | Covalent attachment of the pyrrolidinoethyl group |

| Radical Precursor (Potential) | Radical Formation | Homolytic C-Br bond cleavage; formation of a primary alkyl radical | Participation in radical addition or cyclization reactions |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2-Bromoethyl)pyrrolidine, offering detailed information about the chemical environment of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy of this compound and its derivatives reveals characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the bromoethyl side chain. The chemical shifts and coupling patterns are influenced by factors such as rotameric equilibria and the solvent used for analysis.

Rotameric equilibria, arising from restricted rotation around the C-N bond, can lead to the appearance of multiple signals for a single proton, a phenomenon known as rotameric splitting. princeton.edu This is particularly evident in the ¹H NMR spectra of N-substituted pyrrolidines, where the interconversion between different conformations can be slow on the NMR timescale. princeton.edu For instance, in related pyrrolidine derivatives, methylene (B1212753) protons adjacent to the nitrogen have shown rotameric splitting.

Solvent effects can also significantly impact the ¹H NMR spectrum. The polarity and hydrogen-bonding capabilities of the solvent can influence the electronic environment of the protons, leading to shifts in their resonance frequencies. weebly.com Molecular dynamics simulations can be employed to model these solvent effects and better understand the rotameric equilibria in solution.

A representative ¹H NMR spectrum of a related pyrrolidine derivative, tert-butyl 2-(2-(benzyloxy)ethyl)pyrrolidine-1-carboxylate, displays a rotameric mixture with distinct signals for the protons in different conformational states. princeton.edu

Interactive Data Table: Representative ¹H NMR Data for a Pyrrolidine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-rotamer | 3.78 and 3.71 | 2 br s | Rotameric splitting observed |

| H-rotamer | 3.40 and 3.30 | 2 br s | Rotameric splitting observed |

| H-1 | 2.98 – 2.85 | m | |

| H-2 | 2.75 | t |

Data sourced from a study on a related pyrrolidine derivative. princeton.edu

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound derivatives, the carbon attached to the bromine atom (CH₂Br) typically resonates in the range of δ 30–35 ppm. The carbons of the pyrrolidine ring also show characteristic chemical shifts. For the parent pyrrolidine molecule, the carbons appear at specific resonant frequencies. chemicalbook.com

The chemical shifts in ¹³C NMR are influenced by the electronegativity of substituents and steric effects. organicchemistrydata.org For example, in a related compound, tert-butyl 2-(2-bromoethyl)pyrrolidine-1-carboxylate, the carbons of the pyrrolidine ring and the bromoethyl group exhibit distinct signals. princeton.edu

Interactive Data Table: Representative ¹³C NMR Data for a Pyrrolidine Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 154.7 |

| C(CH₃)₃ | 79.1 |

| CH₂-O | 64.9 |

| CH-N | 57.0 |

| CH₂-N | 46.1 |

| CH₂ | 30.8 |

| CH₂ | 29.1 |

| C(CH₃)₃ | 28.6 |

| CH₂ | 23.1 |

Data from a study on tert-butyl 2-(2-(1,3-dioxolan-2-yl)ethyl)pyrrolidine-1-carboxylate. princeton.edu

Variable-Temperature NMR (VT-NMR) is a powerful technique used to study dynamic processes such as conformational changes. By recording NMR spectra at different temperatures, it is possible to "freeze out" or accelerate the interconversion between different conformers. lifesciencesite.com

For molecules exhibiting rotameric equilibria, lowering the temperature can slow down the rotation to the point where separate signals for each rotamer are observed. Conversely, increasing the temperature can cause these signals to coalesce into a single, averaged signal. lifesciencesite.com Analysis of the coalescence temperature and the shape of the NMR signals allows for the determination of the activation energy of the rotational barrier. lifesciencesite.com In the case of this compound and its derivatives, VT-NMR studies at low temperatures, such as -40°C, can help to resolve the signals of different conformers for a clearer structural analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound derivatives, characteristic absorption bands for the C-H, C-N, and C-Br bonds would be expected. For instance, the C-Br stretching vibration is typically observed in the fingerprint region of the spectrum. In related compounds, such as 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, the C-Br absorption is found around 550 cm⁻¹. The IR spectrum of a related pyrrolidine derivative shows characteristic peaks for C-H and other functional groups. princeton.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which allows for the determination of the elemental composition of a molecule. mdpi.comresearchgate.net

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M and M+2) of nearly equal intensity. HRMS can confirm the elemental formula of the compound with high accuracy. For example, the hydrobromide salt of this compound has a molecular formula of C₆H₁₃Br₂N. scbt.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. patnawomenscollege.innorthwestern.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine the precise arrangement of atoms, bond lengths, and bond angles. northwestern.edumkuniversity.ac.in

Spectroscopic Studies in Diverse Solvent Systems

The spectroscopic signature of a molecule is not an immutable property but can be significantly influenced by its environment. The study of this compound in a variety of solvent systems provides profound insights into solute-solvent interactions, which in turn govern the compound's reactivity and behavior in different chemical settings. By analyzing spectral data from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy in solvents of varying polarity, hydrogen-bonding capability, and anisotropy, a more complete picture of the molecule's electronic and structural characteristics can be assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the local electronic environment. When this compound is dissolved in different deuterated solvents, its NMR spectrum exhibits noticeable changes, primarily due to intermolecular interactions. These interactions can range from weak van der Waals forces to stronger dipole-dipole interactions or hydrogen bonds.

Research findings indicate that for pyrrolidine derivatives, the protons on the ring and the adjacent ethyl chain are key reporters of the solvent environment. In non-polar solvents, the molecule experiences minimal specific interactions, and the observed chemical shifts can be considered a baseline. However, in polar aprotic solvents, such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the solvent's dielectric constant can induce polarization of the C-Br and C-N bonds, leading to shifts in the signals of nearby protons.

Aromatic solvents like benzene-d₆ are known to cause significant shifts, referred to as Aromatic Solvent-Induced Shifts (ASIS). These shifts arise from the formation of a transient collision complex where the solute molecule is oriented specifically with respect to the benzene (B151609) ring's magnetic anisotropy. This effect can be particularly useful for resolving overlapping signals and aiding in stereochemical assignments.

The following table illustrates the expected trends in ¹H NMR chemical shifts for the key protons of this compound in representative deuterated solvents. The exact values are illustrative and serve to demonstrate the magnitude and direction of solvent-induced shifts based on data from analogous structures.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in Various Solvents

| Proton Assignment | Chloroform-d (CDCl₃) | DMSO-d₆ | Benzene-d₆ | Acetonitrile-d₃ |

|---|---|---|---|---|

| CH₂ (Pyrrolidine, α to N) | 2.65 | 2.75 | 2.40 | 2.70 |

| CH₂ (Pyrrolidine, β to N) | 1.80 | 1.75 | 1.65 | 1.78 |

| N-CH₂ (Ethyl) | 2.85 | 2.95 | 2.60 | 2.90 |

| CH₂-Br (Ethyl) | 3.45 | 3.60 | 3.20 | 3.55 |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule's functional groups. Solvent effects in IR spectroscopy are primarily observed as shifts in the absorption frequency (wavenumber, cm⁻¹) and changes in band intensity or shape. dtic.mil For this compound, the key vibrational modes of interest include the C-Br stretch, C-N stretch, and the various C-H bending and stretching modes of the pyrrolidine and ethyl groups.

The polarity of the solvent can influence the vibrational frequency of polar bonds. For instance, the C-Br stretching vibration, typically found in the region of 600-500 cm⁻¹, can shift to lower wavenumbers (a "red shift") in more polar solvents. This is due to the stabilization of the more polar, vibrationally excited state by the solvent's reaction field.

Furthermore, solvents capable of acting as hydrogen bond acceptors can interact with the hydrogen atoms on the carbon adjacent to the nitrogen, while the nitrogen's lone pair can interact with hydrogen bond donor solvents. While this compound itself does not have a proton on the nitrogen to act as a hydrogen bond donor, the lone pair on the tertiary amine is available to interact with protic solvents. Such specific interactions can subtly alter the force constants of adjacent bonds, leading to observable shifts in the IR spectrum. dtic.mil

The table below provides an illustrative summary of expected shifts for the C-Br stretching frequency in solvents of differing polarity.

Table 2: Effect of Solvent Polarity on the C-Br Stretch in this compound

| Solvent | Relative Polarity | Expected ν(C-Br) (cm⁻¹) |

|---|---|---|

| Hexane | 0.009 | ~605 |

| Chloroform | 0.259 | ~595 |

| Acetonitrile | 0.460 | ~590 |

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

1-(2-Bromoethyl)pyrrolidine serves as a crucial building block for the synthesis of more intricate organic molecules. The presence of the reactive bromoethyl group allows for a variety of chemical transformations, including nucleophilic substitution and elimination reactions. This reactivity makes it an essential starting material for constructing complex molecular architectures. cymitquimica.com Chemists utilize this compound to introduce the pyrrolidine (B122466) moiety into larger structures, a common feature in many biologically active compounds. a2bchem.com Its application extends to the synthesis of polymers, dyes, and other specialty chemicals, demonstrating its versatility as a foundational component in organic synthesis. a2bchem.com

Intermediate in Pharmaceutical Compound Development

In the pharmaceutical industry, this compound hydrochloride is a key intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). a2bchem.com Its structure is a precursor to various pharmacologically active compounds. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of drugs. By using this compound as a starting material, medicinal chemists can efficiently synthesize novel compounds with potential therapeutic properties. a2bchem.com

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules often relies on versatile building blocks like this compound. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their potential to exhibit a range of pharmacological effects. ontosight.ai These effects can include acting as neurotransmitter agonists or antagonists, enzyme inhibitors, or antimicrobial agents. ontosight.ai The specific structure of this compound allows for its incorporation into molecules designed to interact with biological targets. ontosight.ai Research has shown that derivatives of this compound can exhibit antimicrobial activity and cytotoxicity against cancer cell lines. smolecule.com

Precursor for Drug Metabolism and Interaction Studies

This compound and its derivatives are valuable tools in the study of drug metabolism and interactions. The compound's structure can be modified to create probes for investigating the activity of enzymes involved in drug metabolism, such as cytochrome P450. For example, related compounds are used to study enzyme inhibition and protein modification. Understanding how a drug is metabolized is a critical aspect of pharmaceutical development, and precursors like this compound aid in designing drugs with improved metabolic profiles.

Role in Synthesis of Pyrrolizidine (B1209537) and Indolizidine Alkaloids

Pyrrolizidine and indolizidine alkaloids are classes of naturally occurring compounds with a wide range of biological activities. kib.ac.cnscispace.com this compound and similar structures are instrumental in the synthesis of these complex bicyclic alkaloids. nih.govscispace.com The synthesis of these alkaloids often involves the construction of the core pyrrolizidine or indolizidine ring system, and the pyrrolidine unit of this compound can be a key component in these synthetic strategies. nih.govscispace.com For instance, synthetic routes towards these alkaloids may involve the cyclization of a pyrrolidine derivative to form the characteristic bicyclic structure. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Modeling and Structure Prediction

Molecular modeling of 1-(2-Bromoethyl)pyrrolidine involves the use of computational techniques to predict its three-dimensional structure and electronic properties. Methods such as Density Functional Theory (DFT) are commonly employed for geometry optimization to determine the most stable arrangement of atoms in the molecule.

A typical approach involves starting with an initial guess of the molecular geometry, which is then refined by minimizing the energy of the system. For a related compound, 1-(2-bromoethyl)indoline-2,3-dione, geometry optimization has been performed using the DFT method with the 6-311++G** basis set. nih.gov This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimized geometry reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the puckering of the pyrrolidine (B122466) ring and the orientation of the bromoethyl side chain.

Table 1: Predicted Structural Parameters of this compound (Illustrative based on related structures) This table is illustrative and based on typical values for similar molecular fragments, as specific computational data for this compound is not readily available in the cited literature.

| Parameter | Predicted Value | Computational Method (Hypothetical) |

|---|---|---|

| C-N (ring) bond length | ~1.47 Å | DFT/B3LYP/6-31G |

| C-C (ring) bond length | ~1.54 Å | DFT/B3LYP/6-31G |

| N-C (side chain) bond length | ~1.48 Å | DFT/B3LYP/6-31G |

| C-C (side chain) bond length | ~1.53 Å | DFT/B3LYP/6-31G |

| C-Br bond length | ~1.95 Å | DFT/B3LYP/6-31G |

| Pyrrolidine ring pucker | Envelope or Twist conformation | DFT/B3LYP/6-31G |

Reaction Mechanism Simulations

Computational chemistry can be used to simulate potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a deeper understanding of reaction kinetics and thermodynamics.

While specific reaction mechanism simulations for this compound are not detailed in the available search results, analogous systems provide a framework for the types of reactions that could be studied. For instance, the nucleophilic substitution of the bromide ion by various nucleophiles is a likely reaction pathway. Quantum chemical calculations could be employed to model the S(_N)2 reaction pathway, calculating the energy profile as the nucleophile approaches and the bromide ion departs. Such studies would help in predicting the reactivity of this compound with different reagents and in optimizing reaction conditions.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for these calculations. comporgchem.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted spectra can then be compared with experimental data to aid in the assignment of peaks. The accuracy of these predictions depends on the level of theory and basis set used, with methods like B3LYP/6-311++G(2d,p) often providing good results for organic molecules. nih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule and can be used to simulate an IR spectrum. nih.gov By analyzing the computed vibrational modes, specific peaks in the experimental IR spectrum can be assigned to particular functional groups and molecular motions within this compound, such as the C-N stretching of the pyrrolidine ring, and the C-Br stretching of the ethyl side chain.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and provides expected ranges for key spectroscopic features based on general principles and data for similar compounds, as specific computational data for this compound is not readily available in the cited literature.

| Spectroscopic Technique | Predicted Feature | Approximate Value/Range |

|---|---|---|

| ¹H NMR | Chemical shift of CH₂Br | 3.4 - 3.6 ppm |

| ¹³C NMR | Chemical shift of CH₂Br | 30 - 35 ppm |

| IR Spectroscopy | C-Br stretch | 650 - 550 cm⁻¹ |

| IR Spectroscopy | C-N stretch | 1250 - 1020 cm⁻¹ |

Conformational Analysis and Energy Minimization

The flexibility of the pyrrolidine ring and the bromoethyl side chain in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

The pyrrolidine ring typically adopts non-planar conformations, such as the envelope and twist forms, to relieve ring strain. researchgate.net A computational study on pyrrolidine itself has shown that the molecule has an envelope form puckered structure. nih.gov For this compound, the substituent at the nitrogen atom will influence the preferred puckering of the ring.

Furthermore, rotation around the C-C and C-N bonds of the bromoethyl side chain will lead to different rotamers. A potential energy surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. A computational study on nicotine (B1678760), which also contains a pyrrolidine ring, investigated the relative rotation of the pyridine (B92270) and pyrrolidine rings, highlighting the importance of such analyses for understanding the conformational preferences of substituted pyrrolidines. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Catalytic Reactions

The pyrrolidine (B122466) scaffold is a cornerstone in the field of organocatalysis, particularly in asymmetric synthesis. nih.gov Chiral pyrrolidine derivatives have proven to be highly effective catalysts for a multitude of chemical transformations, promoting reactions with high enantioselectivity and efficiency. nih.gov Future research is poised to leverage 1-(2-Bromoethyl)pyrrolidine as a precursor for the synthesis of a new generation of sophisticated catalysts.

The reactivity of the bromoethyl group allows for its straightforward attachment to larger, more complex molecular architectures, including polymers, solid supports, or chiral backbones. This could lead to the development of heterogeneous organocatalysts, which are highly desirable for their ease of separation and recyclability. For instance, immobilizing pyrrolidine-based catalytic sites onto a solid support can create robust systems for continuous flow reactions, a key area of green chemistry.

| Reaction Type | Catalyst Class | Potential Advantage | Relevant Findings |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Porous Polymers | High yield and enantioselectivity in aqueous media. rsc.org | Pyrrolidine-based porous polymers have shown success as heterogeneous organocatalysts. rsc.org |

| Asymmetric Aldol Reaction | Prolinamides and Peptide-based Catalysts | Creation of new stereocenters with high control. nih.gov | Simple pyrrolidine derivatives have demonstrated strong catalytic performance. nih.gov |

| Tandem Hydroamination/Allylation | Gold-Catalyzed Systems | Step-economical synthesis of complex pyrrolidine derivatives. acs.org | Gold catalysis enables the efficient generation of iminium ions from pyrrolidine precursors. acs.org |

| Dehydrogenation of Pyrrolidines | Borane-Catalyzed Systems | Formation of pyrroles from widely available pyrrolidines. acs.org | B(C6F5)3 has been shown to be an effective catalyst for this transformation. acs.org |

Exploration in Materials Science

The incorporation of pyrrolidine moieties into polymers and other materials is an emerging area of research with significant potential. The unique chemical properties of the pyrrolidine ring can be harnessed to create functional materials with tailored characteristics. This compound serves as an ideal functionalizing agent to introduce the N-ethylpyrrolidine group into various material backbones.

One promising avenue is the development of "smart" or stimuli-responsive polymers. nih.gov By grafting this compound onto a polymer chain, it is possible to create materials that respond to changes in environmental conditions such as pH or temperature. The nitrogen atom in the pyrrolidine ring can be protonated or deprotonated, leading to changes in polymer conformation and solubility. nih.gov This could lead to applications in controlled drug delivery systems, where a therapeutic agent is released in response to specific physiological cues. nih.gov

Furthermore, this compound could be utilized in the synthesis of novel monomers for polymerization. A monomer containing the 1-ethylpyrrolidine (B1582981) side chain could be polymerized to yield materials with unique surface properties, such as enhanced hydrophilicity or specific binding capabilities. Research into pyrrolidone-containing polymers has already demonstrated their ability to interact with other molecules, like phenols, suggesting applications in separation science and sensor technology. datapdf.com The development of porous organic polymers incorporating pyrrolidine units also opens doors for creating materials for gas storage or separation. rsc.org

Advanced Applications in Life Sciences

The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. mdpi.comnih.gov This heterocyclic motif is valued for its ability to explore three-dimensional chemical space, contribute to the stereochemistry of a molecule, and serve as a versatile scaffold for building complex molecular architectures. researchgate.netnih.gov this compound is a key building block for introducing the N-ethylpyrrolidine fragment, which is found in several pharmacologically active compounds.

Future research will undoubtedly focus on using this compound in the synthesis of novel drug candidates across various therapeutic areas. The pyrrolidine scaffold is a component of drugs targeting the central nervous system, as well as anticancer, antidiabetic, and anti-inflammatory agents. nih.govnih.gov The ability to readily introduce the N-ethylpyrrolidine group allows medicinal chemists to systematically modify lead compounds to optimize their potency, selectivity, and pharmacokinetic properties—a process known as structure-activity relationship (SAR) studies. researchgate.net

For example, the synthesis of analogs of existing drugs like Eletriptan (used for migraines) or Captopril could be explored by using this compound as a starting material or intermediate. mdpi.com The compound is also a valuable precursor for creating libraries of novel small molecules for high-throughput screening against various biological targets. nih.gov As the understanding of disease pathways becomes more sophisticated, the demand for novel, structurally diverse chemical entities will grow, positioning versatile building blocks like this compound at the forefront of drug discovery efforts. researchgate.netdntb.gov.ua

| Compound Class | Therapeutic Area | Example | Relevance |

|---|---|---|---|

| Alkaloids | Various (e.g., CNS, anti-inflammatory) | Nicotine (B1678760), Hygrine mdpi.com | Demonstrates the prevalence of the pyrrolidine ring in natural products with diverse biological activity. mdpi.comnih.gov |

| ACE Inhibitors | Cardiovascular (Antihypertensive) | Captopril mdpi.com | Illustrates the use of proline, a pyrrolidine derivative, in rationally designed drugs. mdpi.com |

| Anticonvulsants | Central Nervous System (Epilepsy) | Pyrrolidine-2,5-dione derivatives nih.gov | Shows the utility of the pyrrolidine scaffold in developing treatments for neurological disorders. nih.gov |

| Antimigraine Agents | Central Nervous System | Eletriptan mdpi.com | Highlights the incorporation of the pyrrolidine ring in modern synthetic drugs. mdpi.com |

| Anticancer Agents | Oncology | Anisomycin mdpi.com | The pyrrolidine structure is a key component in compounds with potent cytotoxic activity. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethyl)pyrrolidine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a modified procedure using 2-fluorobenzaldehyde and dialkylamine in dimethylformamide (DMF) with potassium carbonate as a base, heated at 150°C for 20 hours, can be adapted. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and purification . Adjustments to solvent polarity (e.g., DMF vs. acetonitrile) and temperature may optimize yields for bromoethyl derivatives.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- 1H NMR : Peaks for the pyrrolidine ring protons (δ ~3.30 ppm, multiplet) and bromoethyl group (δ ~3.3–3.5 ppm, multiplet). Adjacent electronegative atoms (N, Br) deshield neighboring protons .

- Elemental Analysis : Confirms empirical formula (C₆H₁₀BrNO) with calculated nitrogen content (~7.3%) .

- Mass Spectrometry : Molecular ion peak at m/z 192.05 (M+) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation.

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation/contact; wash thoroughly after use.

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the bromoethyl group influence reactivity in cross-coupling or substitution reactions?

- Methodological Answer : The bromine atom serves as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example, in drug synthesis, bromoethyl derivatives undergo substitution with morpholine to form bioactive compounds. Reaction rates depend on solvent polarity (e.g., DMF accelerates SN2) and steric hindrance around the pyrrolidine ring . Kinetic studies using HPLC or GC-MS can track intermediate formation .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct Analysis : Common issues include elimination (forming vinylpyrrolidine) or over-alkylation. Use low-temperature conditions (0–5°C) and controlled stoichiometry to suppress elimination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures removes polar byproducts .

- Catalytic Optimization : Nickel or palladium catalysts improve regioselectivity in cross-coupling reactions .

Q. Can this compound act as a ligand or building block in coordination polymers?

- Methodological Answer : Yes. The pyrrolidine nitrogen and bromoethyl chain can coordinate to transition metals (e.g., Ni²⁺). For example, trans-[NiL₂(NCS)₂] complexes (L = 1-(2-aminoethyl)pyrrolidine) form octahedral geometries confirmed by X-ray crystallography. Adjusting ligand-to-metal ratios and counterion choice (e.g., SCN⁻ vs. Cl⁻) modulates polymer dimensionality .

Q. How is computational chemistry applied to predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model SN2 transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to predict activation energies and substituent effects.

- Molecular Dynamics : Simulate solvation effects in DMF or THF to optimize reaction pathways .

- InChI Key : Use standardized identifiers (e.g., InChIKey=...) from NIST databases for reproducibility .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for bromoethyl-pyrrolidine derivatives: How to reconcile?

- Methodological Answer : Variations arise from:

- Reagent Purity : Ensure amines and halides are anhydrous (e.g., store over molecular sieves).

- Catalyst Loading : Nickel catalysts (0.5–2 mol%) in reductive coupling improve consistency vs. uncatalyzed routes .

- Scale Effects : Pilot reactions (<1 mmol) may overestimate yields; validate at >5 mmol scale .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。